O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine
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Overview
Description
O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine: is a chemical compound known for its unique structural properties and diverse applications in scientific research. This compound is part of the benzoxadiazole family, which is characterized by a benzene ring fused with an oxadiazole ring. The presence of a nitro group at the 7th position and a hydroxylamine group at the 4th position further enhances its reactivity and utility in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine typically involves the nitration of 2,1,3-benzoxadiazole followed by the introduction of the hydroxylamine group. The nitration process can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the hydroxylamine group can be carried out using hydroxylamine hydrochloride in the presence of a base such as sodium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Sodium hydroxide, alkyl halides, alcohols.
Major Products:
Reduction of Nitro Group: Amino derivatives of benzoxadiazole.
Substitution Reactions: Various substituted benzoxadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine is widely used as a fluorescent probe in chemical research. Its unique fluorescence properties make it an excellent candidate for studying molecular interactions and dynamics .
Biology: In biological research, this compound is used to monitor glucose uptake in live cells. It serves as a fluorescent glucose analog, allowing researchers to visualize and quantify glucose transport in real-time .
Medicine: The compound has shown potential in cancer research, particularly in inhibiting glutathione S-transferases (GSTs), which are enzymes involved in detoxification processes in cells. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy .
Industry: this compound is used in the development of fluorescent dyes and sensors for various industrial applications, including environmental monitoring and quality control .
Mechanism of Action
The mechanism of action of O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine involves its interaction with specific molecular targets. In cancer cells, it inhibits the activity of glutathione S-transferases (GSTs), leading to the accumulation of toxic compounds and induction of apoptosis. This process involves the activation of signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway, which plays a crucial role in cell death and survival .
Comparison with Similar Compounds
2-Deoxy-2-(7-nitro-2,1,3-benzoxadiazol-4-yl)amino-D-glucose (2-NBDG): A fluorescent glucose analog used to study glucose uptake in cells.
6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX): An anticancer compound that inhibits GSTP1-1 and induces apoptosis in cancer cells.
Uniqueness: O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine stands out due to its dual functionality as both a fluorescent probe and a biochemical inhibitor. Its ability to participate in diverse chemical reactions and its applications in various fields make it a versatile and valuable compound in scientific research.
Properties
IUPAC Name |
O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O4/c7-13-4-2-1-3(10(11)12)5-6(4)9-14-8-5/h1-2H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOUDYDAZGFVMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)ON)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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